3-Methoxy-4-methyl-2,6-dinitro-phenol
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Overview
Description
3-Methoxy-4-methyl-2,6-dinitro-phenol is an organic compound with the molecular formula C8H8N2O6 and a molecular weight of 228.16 g/mol . It is characterized by the presence of methoxy, methyl, and dinitro functional groups attached to a phenol ring. This compound is known for its yellow solid form and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methyl-2,6-dinitro-phenol typically involves nitration reactions. One common method is the nitration of 3-methoxy-4-methylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methyl-2,6-dinitro-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic medium are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
3-Methoxy-4-methyl-2,6-dinitro-phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methyl-2,6-dinitro-phenol involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potential antimicrobial effects. The compound’s phenolic structure also allows it to participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
3-Methoxy-4-methyl-2,6-dinitro-phenol can be compared with other similar compounds such as:
2-Methyl-4,6-dinitrophenol: Known for its use as a pesticide and herbicide.
4-Methyl-2,6-dinitrophenol: Similar structure but different substitution pattern, leading to different chemical properties.
2,4-Dinitrophenol: Known for its use in weight loss treatments but with significant toxicity
These compounds share similar nitro and phenol functional groups but differ in their specific substitution patterns and applications, highlighting the uniqueness of this compound .
Biological Activity
3-Methoxy-4-methyl-2,6-dinitro-phenol (often abbreviated as DNP) is an organic compound that has garnered attention for its biological activities, particularly in the context of cellular metabolism and its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N2O5. Its structure features a phenolic ring with two nitro groups at the 2 and 6 positions, a methoxy group at the 3 position, and a methyl group at the 4 position. This unique arrangement contributes to its distinct chemical properties and biological activities.
Property | Value |
---|---|
Molecular Formula | C9H10N2O5 |
Molecular Weight | 210.19 g/mol |
Functional Groups | Nitro, Methoxy, Methyl |
This compound is known to act as a protonophore , disrupting proton gradients across mitochondrial membranes. This disruption leads to the uncoupling of oxidative phosphorylation, resulting in reduced ATP production and increased heat generation within cells. Such mechanisms have significant implications for metabolic regulation and potential therapeutic applications in obesity and metabolic disorders.
Effects on Cellular Metabolism
Research indicates that similar dinitrophenols can interfere with oxidative degradation pathways in cells, leading to cellular stress or apoptosis. The specific interactions of this compound depend on environmental conditions such as temperature and pH.
Antimicrobial Properties
In vitro studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, one study reported that derivatives of dinitrophenols demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective growth inhibition .
Case Studies and Research Findings
- Cell Proliferation Assays : In studies involving A549 lung cancer cells, the compound's effects were evaluated using an MTT assay to determine cell viability. Results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent .
- Comparative Studies : A comparative analysis of various dinitrophenols revealed that this compound exhibited distinct biological activity profiles compared to other similar compounds. For example, while some derivatives showed enhanced reactivity due to additional functional groups (like chlorine), this compound's unique combination of nitro and methoxy groups contributed to its specific biological effects .
Implications for Therapeutic Applications
The ability of this compound to uncouple oxidative phosphorylation suggests potential applications in metabolic regulation therapies. Its role in increasing thermogenesis could be harnessed for weight management strategies; however, careful consideration of dosage and safety is crucial due to associated toxicity risks observed in similar compounds .
Properties
CAS No. |
1951440-98-4 |
---|---|
Molecular Formula |
C8H8N2O6 |
Molecular Weight |
228.16 g/mol |
IUPAC Name |
3-methoxy-4-methyl-2,6-dinitrophenol |
InChI |
InChI=1S/C8H8N2O6/c1-4-3-5(9(12)13)7(11)6(10(14)15)8(4)16-2/h3,11H,1-2H3 |
InChI Key |
ZUZCDRVWQHPLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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